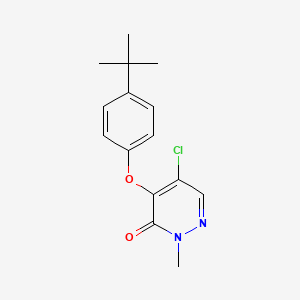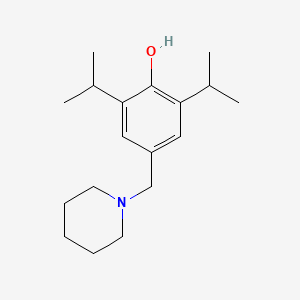
2,6-diisopropyl-4-(1-piperidinylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-diisopropyl-4-(1-piperidinylmethyl)phenol, commonly known as propofol, is a widely used intravenous anesthetic agent. It was first synthesized in 1977 by Dr. John B. Glen and his team at ICI Pharmaceuticals. Propofol has a unique chemical structure that allows it to rapidly induce and maintain anesthesia, making it a valuable tool in surgical procedures.
Wirkmechanismus
Propofol acts on the gamma-aminobutyric acid (GABA) receptor in the brain, enhancing the inhibitory effects of GABA and leading to a state of unconsciousness. It also has effects on other neurotransmitter systems, including glutamate and dopamine.
Biochemical and Physiological Effects
Propofol has a number of physiological effects beyond its anesthetic properties. It has been shown to have antioxidant properties, as well as anti-inflammatory effects. It can also modulate the immune system, potentially leading to improved outcomes in certain disease states.
Vorteile Und Einschränkungen Für Laborexperimente
Propofol is a valuable tool in laboratory experiments due to its rapid onset and short duration of action. It is also relatively safe when used appropriately, with few significant side effects. However, its use in laboratory experiments is limited by its high cost and the need for specialized equipment for administration.
Zukünftige Richtungen
There are a number of potential future directions for research on propofol. One area of interest is its potential therapeutic effects in neurological conditions, including stroke and traumatic brain injury. Additionally, there is ongoing research into the mechanisms of action of propofol and its effects on various neurotransmitter systems. Finally, there is interest in developing new formulations of propofol that may improve its efficacy and safety.
Synthesemethoden
Propofol is synthesized through a multistep process involving the reaction of 2,6-diisopropylphenol with formaldehyde and piperidine. The resulting product is purified and formulated into a lipid emulsion for clinical use.
Wissenschaftliche Forschungsanwendungen
Propofol has been extensively studied for its anesthetic properties and its effects on the central nervous system. It is commonly used in clinical settings to induce and maintain anesthesia during surgical procedures. In addition to its use as an anesthetic, propofol has also been studied for its potential therapeutic effects in a variety of neurological conditions, including epilepsy, traumatic brain injury, and stroke.
Eigenschaften
IUPAC Name |
4-(piperidin-1-ylmethyl)-2,6-di(propan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-13(2)16-10-15(11-17(14(3)4)18(16)20)12-19-8-6-5-7-9-19/h10-11,13-14,20H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCNIHRRWXUGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5711603.png)
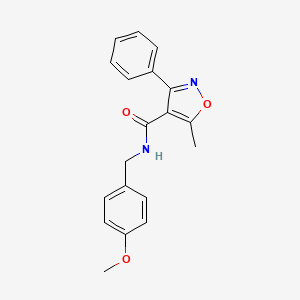
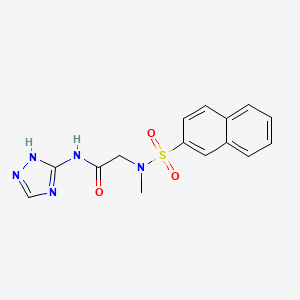
![methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5711621.png)
![2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711624.png)
![N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5711628.png)
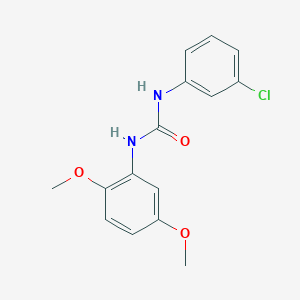

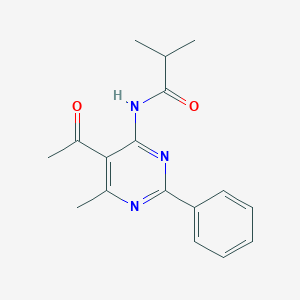

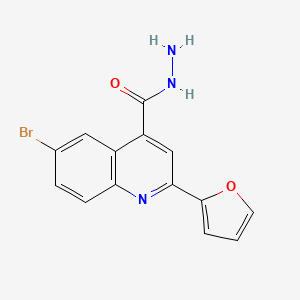
![N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711661.png)
